![molecular formula C14H11BrN2 B2691883 2-(4-Bromophenyl)isoindolin-1-imine CAS No. 134517-80-9](/img/structure/B2691883.png)
2-(4-Bromophenyl)isoindolin-1-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
A catalyst-free, one-pot method has been developed for the synthesis of isoindolin-1-imine derivatives via cascade three-component condensation of 2-cyanobenzaldehyde, amine, and active methylene compound . This efficient and convenient reaction provides the corresponding products from various substrates at room temperature in aqueous medium with excellent yields (90–98 %) via easy purification .
Chemical Reactions Analysis
The reaction of aldehydes and ketones with ammonia or 1º-amines forms imine derivatives, also known as Schiff bases (compounds having a C=N function). Water is eliminated in the reaction, which is acid-catalyzed and reversible in the same sense as acetal formation .
Scientific Research Applications
Pharmaceutical Synthesis
The isoindoline-1-imine scaffold serves as a valuable building block for drug discovery. Researchers have explored its potential in designing novel therapeutic agents. By modifying substituents on the aromatic ring, scientists can fine-tune the compound’s biological activity. For instance, derivatives of 2-(4-Bromophenyl)isoindolin-1-imine may exhibit promising interactions with specific receptors or enzymes, making them attractive candidates for drug development .
Photochromic Materials
Photochromic compounds change color upon exposure to light, finding applications in optical devices, sensors, and smart materials. While research on isoindoline-based photochromes is ongoing, the 2-(4-Bromophenyl)isoindolin-1-imine could serve as a precursor for developing photochromic systems with tailored properties.
Safety and Hazards
Future Directions
Biocatalytic imine reduction has been a topic of intense research by the artificial metalloenzyme community in recent years. Artificial constructs, together with natural enzymes, have been engineered to produce chiral amines with high enantioselectivity . This suggests potential future directions for research involving “2-(4-Bromophenyl)isoindolin-1-imine” and similar compounds.
Mechanism of Action
Target of Action
Isoindoline derivatives have been reported to interact with the human dopamine receptor d2 . This suggests that 2-(4-Bromophenyl)isoindolin-1-imine may also interact with similar receptors or proteins.
Mode of Action
Isoindoline derivatives are known to interact with their targets through various types of interactions, including electrostatic, hydrophobic, and π–π interactions . These interactions can lead to changes in the conformation or activity of the target protein, thereby affecting its function.
properties
IUPAC Name |
2-(4-bromophenyl)-3H-isoindol-1-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2/c15-11-5-7-12(8-6-11)17-9-10-3-1-2-4-13(10)14(17)16/h1-8,16H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZLQWEFPMKYMSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=N)N1C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)isoindolin-1-imine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.